Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate
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Overview
Description
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a chemical compound with the molecular formula C11H16O6S It is known for its unique structure, which includes a thiophene ring with a dioxo group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate typically involves the reaction of diethyl malonate with a thiophene derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxo group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The dioxo group and thiophene ring are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate, known for its use in malonic ester synthesis.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents, used in organic synthesis and materials science.
Uniqueness
This compound is unique due to its combination of a thiophene ring with a dioxo group and a propanedioate moiety.
Properties
IUPAC Name |
diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCFNOZRVGMTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388066 |
Source
|
Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17235-98-2 |
Source
|
Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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